(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone
Description
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone (CAS: 885949-69-9) is a heterocyclic organic compound with the molecular formula C₁₆H₁₈N₄O and a molar mass of 282.35 g/mol . Structurally, it features a methanone bridge linking a 4-aminophenyl group to a piperazinyl ring substituted with a 2-pyridinyl moiety. This compound is frequently utilized in medicinal chemistry research, particularly in the development of ligands targeting central nervous system (CNS) receptors due to its structural similarity to known pharmacophores .
Properties
IUPAC Name |
(4-aminophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRVFMRIJLTGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206171 | |
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-69-9 | |
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-(2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the pyridinyl-piperazino moiety can modulate the activity of various biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Pharmacological Notes | References |
|---|---|---|---|---|
| (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone | C₁₆H₁₈N₄O | - 4-Aminophenyl group - 2-Pyridinyl-piperazinyl |
Potential CNS activity (inferred from structural analogs) | |
| 4-(2-pyridinyl)piperazinomethanone | C₁₄H₁₅N₃OS | - Thienyl group replaces aminophenyl - Unmodified 2-pyridinyl-piperazinyl |
Noted for receptor binding studies (exact activity unspecified) | |
| (2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone | C₁₆H₁₄FN₅O₃ | - 2-Fluorophenyl group - Nitro-substituted pyridinyl |
Enhanced electron-withdrawing effects may influence bioavailability | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | C₂₂H₂₀F₃N₃OS | - Thiophene moiety - Trifluoromethylphenyl on piperazine |
Explored for anti-prion and anti-cholinesterase activities | |
| 4-(4-aminophenyl)piperazin-1-ylmethanone | C₂₀H₂₀N₄O₂ | - Furan replaces pyridinyl - Retains 4-aminophenyl |
Synthesized via nitro reduction; potential neuroprotective applications | |
| (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | C₁₂H₁₇N₃O | - 2-Aminophenyl isomer - Methyl-piperazinyl |
Structural isomerism affects receptor selectivity |
Key Structural and Functional Differences
- Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
Piperazinyl Substituents :
- The 2-pyridinyl group in the target compound provides a planar heteroaromatic system, facilitating π-π stacking interactions in biological targets .
- Analogs with pyrimidinyl () or trifluoromethylphenyl () substituents exhibit varied steric and electronic profiles, influencing potency and selectivity.
- Synthetic Pathways: The target compound and its analogs are typically synthesized via Hartwig-Buchwald amination () or nucleophilic aromatic substitution (). Reduction of nitro intermediates (e.g., in ) is critical for introducing the amino group in the 4-aminophenyl derivatives.
Biological Activity
The compound (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone , with the chemical formula and a molecular weight of 282.35 g/mol, is a derivative of piperazine known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 885949-69-9
- Melting Point : 138 °C
The structure features a piperazine ring substituted with both an amino group and a pyridine moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on tyrosinase, an enzyme implicated in melanoma progression, suggesting that this compound may exert similar effects through enzyme inhibition pathways .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | Tyrosinase |
| Compound B | 3.5 | Dipeptidyl Peptidase IV |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still under investigation. The presence of the pyridine ring is believed to enhance its interaction with microbial targets .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely acts by binding to active sites on target enzymes, thus inhibiting their activity.
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it could modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Study 1: Tyrosinase Inhibition
A study focusing on phenolic compounds demonstrated that derivatives similar to this compound exhibited potent inhibition of tyrosinase, with IC50 values significantly lower than those of traditional inhibitors .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial properties of various piperazine derivatives, finding that certain modifications enhanced their efficacy against Gram-positive bacteria. This suggests a promising avenue for further exploration of this compound as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
